An In-depth Technical Guide to tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate: Structure, Properties, and Synthetic Strategies
Abstract
The azepane scaffold is a seven-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its inherent three-dimensional structure provides a versatile platform for the development of novel therapeutics by allowing for diverse substitution patterns to fine-tune physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate, a specific derivative of the azepane core. Due to the limited availability of direct literature on this exact molecule, this document leverages data from structurally analogous compounds to infer its chemical properties, propose viable synthetic routes, and discuss its potential applications in drug discovery. This approach, rooted in established principles of medicinal chemistry, offers valuable insights for researchers and scientists engaged in the design and synthesis of novel azepane-based molecules.
Introduction: The Significance of the Azepane Moiety
The azepane ring system is a key structural motif in a variety of pharmacologically active molecules, including anticancer, antidiabetic, and antiviral agents.[2] The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the azepane nitrogen is a common strategy in multi-step syntheses, enhancing the stability and handling of the heterocyclic core while allowing for selective deprotection under acidic conditions.[1][4] The presence of hydroxyl and methyl groups on the azepane ring, as in the case of tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate, introduces chirality and offers potential hydrogen bonding interactions, which can be crucial for target engagement in drug design.
Deduced Chemical Structure and Physicochemical Properties
Chemical Structure
The chemical structure of tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate is characterized by a central seven-membered azepane ring. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. The ring is further substituted at the 4-position with a hydroxyl group and a methyl group, and at the 5-position with an additional methyl group. The presence of two stereocenters at the C4 and C5 positions implies the existence of multiple stereoisomers.
Caption: 2D Chemical Structure of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the title compound, extrapolated from data for similar structures.[5][6]
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C14H27NO3 | Based on the chemical structure |
| Molecular Weight | 257.37 g/mol | Calculated from the molecular formula |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | Structural analysis |
| Hydrogen Bond Acceptors | 4 (from the hydroxyl and carbonyl oxygens) | Structural analysis |
| LogP (Octanol-Water Partition Coefficient) | ~2.0 - 2.5 | Increased lipophilicity due to two additional methyl groups compared to tert-butyl 4-hydroxyazepane-1-carboxylate (LogP ~1.3)[5] |
| Topological Polar Surface Area (TPSA) | 49.8 Ų | Similar to related Boc-protected hydroxyazepanes[5] |
| Solubility | Likely soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | General solubility of Boc-protected amines and the presence of both polar and non-polar groups. |
Proposed Synthetic Strategies
The synthesis of tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate is anticipated to be a multi-step process. Drawing from established synthetic methodologies for substituted azepanes, a plausible retrosynthetic analysis points towards a key intermediate, a suitably protected azepanone.[2][7]
Caption: Retrosynthetic analysis for tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate.
A potential forward synthesis is outlined below:
Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate
This key intermediate can be synthesized from commercially available starting materials through various reported methods.[7]
Step-by-Step Proposed Synthesis from the Key Intermediate
Step 1: Methylation at the 4-position
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Reaction: Treatment of tert-butyl 4-oxoazepane-1-carboxylate with a suitable methylating agent, such as methyl iodide, in the presence of a strong base like lithium diisopropylamide (LDA) at low temperatures.
-
Rationale: The strong base will deprotonate the α-carbon to the ketone, forming an enolate which then acts as a nucleophile to attack the methyl iodide.
Step 2: Silylation of the 4-hydroxy group
-
Reaction: The resulting ketone can be protected as a silyl enol ether by reacting it with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
-
Rationale: This protection prevents unwanted side reactions in the subsequent Grignard addition.
Step 3: Grignard Reaction to introduce the second methyl group
-
Reaction: The silyl enol ether is then reacted with methylmagnesium bromide (MeMgBr).
-
Rationale: The Grignard reagent will add to the carbonyl group, forming the tertiary alcohol upon workup.
Step 4: Deprotection of the silyl ether
-
Reaction: The silyl ether is removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).
-
Rationale: TBAF is a standard reagent for the cleavage of silyl ethers.
This proposed synthetic route provides a logical pathway to access the target molecule. It is important to note that optimization of reaction conditions and purification methods would be necessary at each step.
Potential Applications in Drug Discovery
The structural features of tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate make it an attractive scaffold for the development of novel therapeutic agents. The azepane core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][3]
-
Neurological Disorders: Substituted azepanes have been investigated for their potential in treating neurological disorders. The rigid, three-dimensional structure of the azepane ring can allow for precise positioning of functional groups to interact with specific receptors or enzymes in the central nervous system.[8]
-
Oncology: The azepane moiety is present in several compounds with demonstrated anticancer activity.[3] The hydroxyl and methyl groups on the title compound could be further functionalized to introduce pharmacophores that target cancer-specific pathways.
-
Infectious Diseases: The development of novel anti-infective agents is a critical area of research. The azepane scaffold can serve as a template for the design of compounds that inhibit key microbial enzymes or disrupt pathogen-specific processes.
The chirality of tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate is a particularly important feature. The synthesis of enantiomerically pure forms of this compound would be a critical step in evaluating its potential as a drug candidate, as different stereoisomers often exhibit distinct pharmacological profiles.[4]
Conclusion
While tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate is not a widely documented compound, its structural relationship to a class of medicinally important azepane derivatives suggests its potential as a valuable building block in drug discovery. This guide has provided a comprehensive overview of its deduced structure, predicted properties, and a plausible synthetic strategy based on established chemical principles. The insights presented herein are intended to serve as a valuable resource for researchers and scientists working to expand the chemical space of azepane-based therapeutics. Further experimental investigation is warranted to validate the predicted properties and to explore the full potential of this intriguing molecule.
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